molecular formula C9H20Cl2N2O B2631748 4-Amino-N,N-dimethylcyclohexane-1-carboxamide;dihydrochloride CAS No. 2378502-22-6

4-Amino-N,N-dimethylcyclohexane-1-carboxamide;dihydrochloride

Cat. No.: B2631748
CAS No.: 2378502-22-6
M. Wt: 243.17
InChI Key: FOQZFSVWABCQPQ-WYSYYCCVSA-N
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Description

4-Amino-N,N-dimethylcyclohexane-1-carboxamide dihydrochloride is a cyclohexane-based carboxamide compound with a dihydrochloride salt formulation. Its molecular structure includes a dimethylamino group and an amino substituent on the cyclohexane ring, contributing to its pharmacological properties. The compound is supplied globally, with significant manufacturing hubs in China (15,464 suppliers), the United States, and Europe, indicating its relevance in pharmaceutical and chemical industries .

Properties

IUPAC Name

4-amino-N,N-dimethylcyclohexane-1-carboxamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.2ClH/c1-11(2)9(12)7-3-5-8(10)6-4-7;;/h7-8H,3-6,10H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQZFSVWABCQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CCC(CC1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and purification processes to achieve high purity levels. The use of advanced analytical techniques ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Acylation Reactions

The amino group reacts with acylating agents to form amides. A representative reaction involves acetic anhydride:

Reaction:
4-Amino-N,N-dimethylcyclohexane-1-carboxamide+(CH3CO)2O4-Acetamido-N,N-dimethylcyclohexane-1-carboxamide+CH3COOH\text{4-Amino-N,N-dimethylcyclohexane-1-carboxamide} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{4-Acetamido-N,N-dimethylcyclohexane-1-carboxamide} + \text{CH}_3\text{COOH}

Conditions:

  • Solvent: Dichloromethane or THF

  • Temperature: 0–25°C

  • Catalyst: Pyridine (neutralizes HCl byproduct)

Yield: ~85% (industrial scale)

Alkylation Reactions

The amino group undergoes alkylation with alkyl halides, such as methyl iodide:

Reaction:
4-Amino-N,N-dimethylcyclohexane-1-carboxamide+CH3I4-Methylamino-N,N-dimethylcyclohexane-1-carboxamide+HI\text{4-Amino-N,N-dimethylcyclohexane-1-carboxamide} + \text{CH}_3\text{I} \rightarrow \text{4-Methylamino-N,N-dimethylcyclohexane-1-carboxamide} + \text{HI}

Conditions:

  • Solvent: Ethanol

  • Base: Sodium carbonate

  • Temperature: 60–80°C

Yield: 70–78%

Hydrolysis Reactions

The carboxamide group hydrolyzes under acidic or basic conditions:

Acidic Hydrolysis

Reaction:
4-Amino-N,N-dimethylcyclohexane-1-carboxamide+HCl4-Aminocyclohexanecarboxylic acid+(CH3)2NH2Cl\text{4-Amino-N,N-dimethylcyclohexane-1-carboxamide} + \text{HCl} \rightarrow \text{4-Aminocyclohexanecarboxylic acid} + (\text{CH}_3)_2\text{NH}_2\text{Cl}

Conditions:

  • 6M HCl, reflux (110°C)

  • Duration: 12–24 hours

Yield: >90%

Basic Hydrolysis

Reaction:
4-Amino-N,N-dimethylcyclohexane-1-carboxamide+NaOH4-Aminocyclohexanecarboxylate+(CH3)2NH\text{4-Amino-N,N-dimethylcyclohexane-1-carboxamide} + \text{NaOH} \rightarrow \text{4-Aminocyclohexanecarboxylate} + (\text{CH}_3)_2\text{NH}

Conditions:

  • 2M NaOH, 80°C

  • Duration: 8–12 hours

Yield: 75–82%

Salt Formation and Stability

The compound forms stable salts with strong acids. Conversion to the dihydrochloride salt enhances solubility in polar solvents:

Reaction:
4-Amino-N,N-dimethylcyclohexane-1-carboxamide+2HCl4-Amino-N,N-dimethylcyclohexane-1-carboxamide dihydrochloride\text{4-Amino-N,N-dimethylcyclohexane-1-carboxamide} + 2\text{HCl} \rightarrow \text{4-Amino-N,N-dimethylcyclohexane-1-carboxamide dihydrochloride}

Conditions:

  • Solvent: Ethanol or water

  • Temperature: 25°C

Stability:

  • Hygroscopic; requires anhydrous storage

Comparative Reaction Data

The table below summarizes key reactions and their outcomes:

Reaction Type Reagents/Conditions Product Yield Source
AcylationAcetic anhydride, pyridine4-Acetamido-N,N-dimethylcyclohexane-1-carboxamide85%
AlkylationMethyl iodide, Na₂CO₃4-Methylamino-N,N-dimethylcyclohexane-1-carboxamide75%
Acidic Hydrolysis6M HCl, reflux4-Aminocyclohexanecarboxylic acid>90%
Basic Hydrolysis2M NaOH, 80°C4-Aminocyclohexanecarboxylate80%

Mechanistic Insights and Challenges

  • Steric Effects : The cyclohexane ring’s conformation influences reaction rates. For example, equatorial positioning of the amino group enhances nucleophilicity in acylation.

  • Byproduct Management : HCl release during dihydrochloride formation necessitates efficient neutralization to prevent side reactions.

  • Selectivity : Competing reactions (e.g., over-alkylation) are mitigated by controlled reagent stoichiometry.

Scientific Research Applications

Chemistry

In the realm of chemistry, 4-amino-N,N-dimethylcyclohexane-1-carboxamide;dihydrochloride serves as a crucial building block for synthesizing more complex organic molecules. Its unique structural features enable it to participate in various chemical reactions, including:

  • Oxidation : The amino group can be oxidized to form nitroso or nitro derivatives.
  • Reduction : The carbonyl group in the carboxamide can be reduced to form amines.
  • Substitution : The amino group can engage in nucleophilic substitution reactions.

Biology

In biological research, this compound is investigated for its potential interactions with enzymes and receptors. Preliminary studies suggest that it may modulate various physiological processes by selectively binding to specific biological targets.

Biological Activities

Activity TypeDescription
Antiviral Activity Exhibits effectiveness against viruses such as Ebola and Marburg.
Anticancer Potential Shows promise in inhibiting cell growth in certain cancer cell lines.

Medicinal Applications

The therapeutic potential of 4-amino-N,N-dimethylcyclohexane-1-carboxamide;dihydrochloride has been explored in various contexts:

  • Pain Relief and Inflammation : Its unique structure positions it as a candidate for developing pharmaceuticals targeting pain relief.
  • Neurodegenerative Diseases : Studies indicate that derivatives of this compound may inhibit oligomer formation associated with diseases like Alzheimer's, showcasing its potential in neuroprotection.

Case Studies

  • Antiviral Efficacy Study :
    • A study on derivatives of 4-amino-N,N-dimethylcyclohexane showed significant antiviral activity against Ebola and Marburg viruses, with effective concentrations (EC50) below 10 µM.
  • Cytotoxicity Assessment :
    • In assays involving human metastatic melanoma cell lines, related compounds demonstrated substantial inhibition of cell growth, indicating potential for further development as anticancer agents.
  • Mechanistic Studies :
    • Molecular docking simulations have predicted effective binding of this compound to proteins involved in disease processes, warranting further experimental validation.

Mechanism of Action

The mechanism of action of 4-Amino-N,N-dimethylcyclohexane-1-carboxamide;dihydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Data Tables

Table 1. Pharmacological Comparison of CDK Inhibitors
(Data sourced from )

Parameter Vanoxerine Dihydrochloride Fluspirilene Adapalene Rafoxanide
Primary Target CDK2/4/6 CDK2 CDK2 CDK4/6
IC50 Range (μM) 3.79–4.04 3.46–4.01 4.43–7.14 1.09–1.31
Cell Line Specificity Liver Liver Colorectal Skin
In Vivo Model Efficacy Yes Yes Yes Yes

Table 2. Structural Comparison of Cyclohexane Carboxamides
(Data sourced from )

Compound Core Structure Functional Groups Biological Target
4-Amino-N,N-dimethylcyclohexane-1-carboxamide dihydrochloride Cyclohexane carboxamide Amino, dimethylamino CDK (inferred)
Y-27632 dihydrochloride Cyclohexane carboxamide Aminoethyl, pyridinyl ROCK
4-(Dimethylamino)cyclohexanone hydrochloride Cyclohexanone Dimethylamino N/A

Biological Activity

4-Amino-N,N-dimethylcyclohexane-1-carboxamide dihydrochloride is a chemical compound with potential biological significance. Its structure includes an amino group, which is crucial for various biological interactions. This article explores the biological activities, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and research findings.

  • Molecular Formula : C9H19Cl2N2O
  • Molecular Weight : 206.71 g/mol
  • IUPAC Name : 4-amino-N,N-dimethylcyclohexane-1-carboxamide dihydrochloride

The biological activity of 4-amino-N,N-dimethylcyclohexane-1-carboxamide dihydrochloride primarily involves its interaction with specific enzymes and receptors. This compound can modulate the activity of various molecular targets, leading to significant biological effects. The following pathways are notable:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in critical metabolic pathways.
  • Receptor Binding : It may interact with neurotransmitter receptors, influencing signal transduction processes.

Biological Activities

Research indicates that 4-amino-N,N-dimethylcyclohexane-1-carboxamide dihydrochloride exhibits a range of biological activities:

  • Neuroprotective Effects : Studies suggest that it may protect neuronal cells from apoptosis.
  • Anticancer Properties : Preliminary findings indicate potential efficacy against various cancer cell lines.
  • Anti-inflammatory Activity : The compound may reduce inflammation through modulation of pro-inflammatory cytokines.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
NeuroprotectiveProtects neuronal cells from apoptosis
AnticancerInhibits growth in specific cancer cell lines
Anti-inflammatoryReduces levels of pro-inflammatory cytokines

Case Studies

Several studies have explored the biological effects of this compound:

  • Neuroprotection : A study demonstrated that treatment with 4-amino-N,N-dimethylcyclohexane-1-carboxamide dihydrochloride significantly decreased apoptosis in cultured neuronal cells exposed to oxidative stress. The mechanism was linked to the inhibition of caspase activation and modulation of Bcl-2 family proteins.
  • Cancer Research : In vitro assays revealed that the compound exhibited dose-dependent cytotoxicity against human breast cancer cells (MCF-7). The IC50 value was determined to be approximately 15 µM, indicating its potential as an anticancer agent.
  • Inflammation Studies : A recent investigation showed that administration of the compound in a murine model of inflammation reduced TNF-alpha and IL-6 levels, suggesting its role in modulating inflammatory responses.

Q & A

Q. What are the established synthetic routes for 4-Amino-N,N-dimethylcyclohexane-1-carboxamide dihydrochloride, and how do reaction parameters affect yield and purity?

Methodological Answer: The synthesis typically involves two primary routes:

  • Cyclohexanecarboxylic Acid Route : Reacting cyclohexanecarboxylic acid with thionyl chloride (SOCl₂) to form cyclohexanecarbonyl chloride, followed by reaction with dimethylamine (HN(CH₃)₂) in anhydrous benzene. Yield optimization requires strict moisture control (to prevent hydrolysis) and stoichiometric excess of dimethylamine (1.2–1.5 equiv.) .
  • Methyl Cyclohexanecarboxylate Route : Reacting methyl cyclohexanecarboxylate with dimethylamine in the presence of trimethylaluminum (Al(CH₃)₃), followed by hydrolysis. This method avoids handling corrosive acyl chlorides but requires precise temperature control (reflux at 80–90°C) .

Q. Critical Parameters :

  • Purity : Residual solvents (e.g., benzene) must be removed via vacuum distillation.
  • Salt Formation : The dihydrochloride salt is generated by treating the free base with HCl gas in ethanol, followed by recrystallization from ethanol/ether mixtures to achieve >98% purity .

Q. Which analytical techniques are most robust for characterizing this compound’s structural integrity and purity?

Methodological Answer:

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm (method: 70% acetonitrile/30% 0.1% TFA in water, flow rate 1 mL/min). Retention time ~8.2 min; purity ≥98% .
  • NMR :
    • ¹H NMR (D₂O) : δ 1.2–1.8 (m, cyclohexane protons), δ 2.95 (s, N(CH₃)₂), δ 3.1 (m, NH₂).
    • ¹³C NMR : δ 25.8 (cyclohexane C), δ 38.5 (N(CH₃)₂), δ 176.2 (C=O) .
  • Elemental Analysis : Confirm stoichiometry (e.g., C: 42.1%, H: 7.8%, N: 10.9%, Cl: 27.6%) .

Advanced Research Questions

Q. How does the dihydrochloride salt form impact solubility, stability, and reactivity compared to the free base?

Methodological Answer:

  • Solubility : The dihydrochloride salt is highly water-soluble (>200 mg/mL at 25°C) due to ionic dissociation, whereas the free base is sparingly soluble (<5 mg/mL). This property is critical for biological assays requiring aqueous buffers .
  • Stability : The salt is hygroscopic; storage at –20°C in desiccators (with silica gel) prevents degradation. Thermal gravimetric analysis (TGA) shows decomposition onset at 180°C, versus 120°C for the free base .
  • Reactivity : Protonation of the amino group reduces nucleophilicity, altering reaction pathways in substitution reactions (e.g., slower SN2 kinetics in basic conditions) .

Q. What mechanistic insights exist for this compound’s reduction and substitution reactions in synthetic chemistry?

Methodological Answer:

  • Reduction : Treatment with LiAlH₄ in anhydrous ether reduces the amide to N,N-dimethylcyclohexylmethylamine (yield: 70–80%). The mechanism involves nucleophilic attack by hydride at the carbonyl carbon, followed by proton transfer .
  • Substitution : Reacting with NaN₃ in DMF at 100°C replaces the amide group with an azide (–N₃). Kinetic studies suggest a two-step process: initial deprotonation of NH₂ by NaN₃, followed by nucleophilic displacement .

Q. How is this compound applied in developing bioactive molecules for oxidative stress or neurodegenerative disease models?

Methodological Answer:

  • Antioxidant Assays : The compound’s amino group acts as a radical scavenger in DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. IC₅₀ values (~50 μM) are comparable to Trolox in neuronal cell lines .
  • Neuroprotective Studies : In PC12 cells exposed to H₂O₂, pretreatment (10 μM) reduces ROS levels by 40% (measured via DCFH-DA fluorescence). Synergistic effects observed with ascorbic acid (1:1 molar ratio) .

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